molecular formula C25H31N5O4S B2786174 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide CAS No. 1190017-51-6

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide

Cat. No.: B2786174
CAS No.: 1190017-51-6
M. Wt: 497.61
InChI Key: AQSGQZZNWMAQMB-UHFFFAOYSA-N
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Description

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide (CAS No: 1189735-91-8 ) is a synthetic organic compound featuring a complex heterocyclic system. This molecule is built around a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological potential . The structure includes a 4-butyl substituent on the pyrimidine ring and a propanamide linker that connects the core to a 3,4-diethoxybenzyl group . This specific arrangement of heterocycles and substituents is designed to confer specific electronic and steric properties, which can influence the compound's lipophilicity, bioavailability, and interaction with biological targets . Compounds within the thienotriazolopyrimidine class have been reported in scientific literature to exhibit significant pharmacological activities. Research on structurally related analogs has demonstrated promising anti-inflammatory and analgesic properties in pre-clinical models, with some compounds showing activity comparable to reference drugs like diclofenac sodium . Furthermore, molecular docking studies suggest that high-activity analogs in this chemical family may exert their effects through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . This makes this compound a valuable chemical tool for researchers investigating new mechanisms for inflammation and pain, as well as for exploring the structure-activity relationships (SAR) of fused heterocyclic systems in drug discovery. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(3,4-diethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-4-7-13-29-24(32)23-18(12-14-35-23)30-21(27-28-25(29)30)10-11-22(31)26-16-17-8-9-19(33-5-2)20(15-17)34-6-3/h8-9,12,14-15H,4-7,10-11,13,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGQZZNWMAQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC(=C(C=C4)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H25N5O2S
Molecular Weight423.54 g/mol
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Research indicates that this compound acts primarily as an inhibitor of Polo-like kinase 1 (Plk1), a crucial enzyme involved in cell division and proliferation. By inhibiting Plk1, the compound can induce mitotic arrest in cancer cells, leading to apoptosis. The selectivity for Plk1 over Plk2 and Plk3 suggests a potential for reduced side effects compared to broader kinase inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the phenyl ring and alkyl groups significantly influence the potency and selectivity of this compound against Plk1. For instance:

  • Alkyl Substituents : The presence of butyl groups enhances hydrophobic interactions with the target enzyme.
  • Aromatic Modifications : Variations in the aromatic moiety can alter binding affinity and cellular permeability.

Table 1 summarizes the inhibitory activity of various analogs derived from this compound:

Compound IDIC50 (μM)Target
Compound A4.4Plk1 PBD
Compound B12.7Plk2 PBD
Compound C8.9Plk3 PBD

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Notably:

  • HeLa Cells : Induction of apoptosis was observed at concentrations as low as 5 μM.
  • MCF-7 Cells : The compound showed a dose-dependent inhibition of cell proliferation.

Case studies have highlighted its effectiveness in combination therapies, where it enhances the efficacy of conventional chemotherapeutics by targeting multiple pathways involved in cancer progression .

Other Biological Activities

Beyond its anticancer properties, preliminary screenings suggest potential anti-inflammatory and analgesic activities. However, these effects require further investigation to establish mechanisms and therapeutic viability.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology . Research has indicated that derivatives of triazolo[4,3-a]pyrimidines exhibit promising anticancer properties by targeting specific kinases involved in cell proliferation.

  • Mechanism of Action : The compound has been shown to inhibit Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and is often overexpressed in cancerous cells. Inhibiting Plk1 can induce mitotic arrest and lead to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Studies have explored various substitutions on the triazoloquinazolinone scaffold to enhance its potency and selectivity for Plk1. For instance, modifications that improve cellular permeability have been investigated to increase efficacy .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent . Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways.

  • Biological Activity : Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases.

  • Research Findings : Preliminary findings indicate that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents . The unique structure of the compound allows it to interact with bacterial cell membranes or specific microbial targets.

  • Efficacy Against Pathogens : Some derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science , particularly in the development of novel polymers or coatings.

  • Properties Explored : The unique chemical structure could be leveraged to create materials with specific electrical or optical properties, enhancing their application in electronics or photonics .

Data Table: Summary of Applications

Application AreaMechanism/ActionReferences
Anticancer ActivityInhibition of Polo-like kinase 1; induces apoptosis
Anti-inflammatoryModulation of inflammatory cytokines
Neuroprotective EffectsProtection against oxidative stress
Antimicrobial ActivityInteraction with microbial targets
Material ScienceDevelopment of novel polymers with unique properties

Comparison with Similar Compounds

Comparison with F084-0686

F084-0686 (3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide) shares the same core but differs in the amide substituent:

Property Target Compound (Inferred) F084-0686
Amide Substituent 3,4-Diethoxybenzyl 4-Methylphenyl
Molecular Formula C₂₅H₃₃N₅O₄S C₂₁H₂₃N₅O₂S
Molecular Weight ~499.7 409.51
logP ~4.0 (higher due to ethoxy) 3.4968
H-Bond Acceptors 8 6
Polar Surface Area ~90 Ų 64.124 Ų

Key Differences :

  • The 3,4-diethoxybenzyl group increases oxygen content, enhancing polar surface area and hydrogen-bonding capacity compared to F084-0686’s hydrophobic 4-methylphenyl group. This may improve aqueous solubility but reduce membrane permeability.

Comparison with Pyrimido-Pyrimidinone Derivatives (3e, 3b)

Compounds 3e and 3b feature distinct heterocyclic cores:

  • 3e : Benzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-one core with a methoxy-piperazinylphenyl substituent.
  • 3b : Dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-one core with similar substituents.
Feature Target Compound 3e/3b
Core Structure Thieno-triazolo-pyrimidine Benzoimidazo-pyrimidine or dipyrimido-pyrimidine
Electronic Profile Sulfur atom in thieno ring Nitrogen-rich cores
Substituents Butyl + diethoxybenzyl Methoxy-piperazinylphenyl + acrylamide

Key Differences :

  • The sulfur atom in the target’s thieno ring may facilitate unique van der Waals or dipole interactions compared to the nitrogen-dominated cores of 3e/3b.
  • The acrylamide group in 3e/3b confers electrophilic reactivity (e.g., covalent binding to kinases), absent in the target compound.

Pharmacokinetic and Bioactivity Implications

  • Target Selectivity : The triazolo-pyrimidine core’s rigidity and hydrogen-bonding capacity (PSA ~90 Ų) may favor targets requiring polar interactions, whereas 3e/3b’s flexible piperazinyl groups could enhance solubility in hydrophilic environments.

Research Findings and Limitations

  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols due to the triazolo ring and diethoxybenzyl group, similar to methods described for F084-0686 .
  • Data Gaps : Experimental data (e.g., IC₅₀, solubility) for the target compound are unavailable, necessitating further studies to validate inferred properties.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis of structurally analogous triazolo-pyrimidine derivatives involves multi-step protocols requiring precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in heterocyclic intermediates, while ethanol or methanol may facilitate condensation steps .
  • Temperature control : Thermally sensitive steps (e.g., amide bond formation) often require low temperatures (0–5°C), whereas cyclization reactions may need reflux conditions (80–120°C) .
  • Catalyst optimization : Bases like NaH or K₂CO₃ are critical for deprotonation in nucleophilic substitutions, while acetic acid aids in Schiff base formation .
  • Purity validation : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) and final product characterization by ¹H/¹³C NMR and HRMS ensure reproducibility .

Q. Which analytical methods are most effective for structural characterization?

A combination of techniques is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve proton environments in the triazolo-pyrimidine core and the 3,4-diethoxybenzyl substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic accuracy .
  • FTIR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for the oxo group) .
  • X-ray crystallography : If crystals are obtainable, this provides definitive 3D conformation data .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication or co-solvents (e.g., PEG-400) .
  • Stability studies : Use HPLC to monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours .
  • LogP determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity, informing formulation strategies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Systematically modify the 4-butyl group and 3,4-diethoxybenzyl moiety to evaluate steric/electronic effects on activity .
  • Bioisosteric replacement : Replace the thieno-triazolo core with pyrazolo or imidazo analogs to assess scaffold flexibility .
  • Computational docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes against homology models of target proteins .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay validation : Replicate experiments using standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., SPR vs. MST) .
  • Purity verification : Reanalyze compound batches via HPLC and HRMS to exclude impurities as confounding factors .
  • Cell line authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination artifacts .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Metabolic stability assays : Use liver microsomes (human/rodent) to identify metabolic hotspots for deuteration or fluorination .
  • Formulation optimization : Nanoemulsions or liposomes improve solubility and half-life in preclinical models (e.g., rat pharmacokinetic studies) .

Q. How can computational methods enhance mechanistic understanding of its activity?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS, AMBER) to study binding stability over time .
  • Quantum mechanical (QM) calculations : Analyze charge distribution in the triazolo-pyrimidine core to predict reactivity (Gaussian, ORCA) .
  • Machine learning models : Train models on bioactivity data from analogs to prioritize synthetic targets (e.g., random forest or graph neural networks) .

Q. What experimental approaches resolve conflicting data on metabolic pathways?

  • Isotopic labeling : Use ¹⁴C-labeled compound to track metabolite formation in hepatocyte incubations .
  • LC-MS/MS metabolomics : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) with high-resolution mass spectrometry .
  • CYP enzyme inhibition assays : Test against recombinant CYP isoforms (e.g., CYP3A4, 2D6) to elucidate metabolic interactions .

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